(+)-Strigolactone GR24

Strigolactone signaling Receptor selectivity D14/KAI2 discrimination

Researchers using racemic GR24 face a critical confound: concurrent D14 and KAI2 pathway activation masks strigolactone-specific phenotypes. (+)-GR24 (CAS 151716-22-2) eliminates this ambiguity. - Exclusive D14 agonism: the 2′R configuration matches endogenous strigolactones, enabling clean dissection of shoot branching, hypocotyl elongation, and root architecture phenotypes without karrikin interference. - Validated baseline: EC₅₀ = 5.1 × 10⁻⁸ M in O. cumana germination; 5.0 μM optimizes mycorrhization (≤88.91%) in cereals. - Cross-study reproducibility: the universal gold-standard comparator for novel strigolactone analog benchmarking.

Molecular Formula C₁₇H₁₄O₅
Molecular Weight 298.29
CAS No. 151716-22-2
Cat. No. B1145136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Strigolactone GR24
CAS151716-22-2
Synonyms3aR-[3E(R*),3aα,8bα]]-3-[[(2,5-Dihydro-4-methyl-5-oxo-2-furanyl)oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-one;  (3E,3aR,8bS)-3-[[[(2R)-2,5-Dihydro-4-methyl-5-oxo-2-furanyl]oxy]methylene]-3,3a,4,8b-tetrahydro-2H-indeno[1,2-b]furan-2-o
Molecular FormulaC₁₇H₁₄O₅
Molecular Weight298.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(+)-Strigolactone GR24: Identity & Baseline


(+)-Strigolactone GR24 (CAS 151716-22-2) is the synthetic 2′R-configured enantiomer of the canonical strigolactone analog GR24, widely adopted as the reference agonist for DWARF14 (D14)-mediated strigolactone signaling in plants [1]. Unlike its racemic mixture (rac-GR24), which concurrently activates both the D14 and KAI2 (karrikin) signaling pathways, (+)-GR24 exhibits preferential agonism at D14, enabling researchers to dissect strigolactone-specific responses from karrikin-crosstalk artifacts [2]. This single-enantiomer compound is employed across germination bioassays for parasitic weeds (Orobanche and Striga spp.), shoot branching inhibition studies, mycorrhization enhancement, and anticancer screening, serving as the gold-standard comparator against which novel strigolactone analogs and mimics are benchmarked [3].

Single enantiomer (2′R) D14-selective strigolactone signaling context
KAI2-inactive profile Avoids karrikin pathway crosstalk artifacts
Cross-study reference Widely adopted comparator for SL analog benchmarking

Why (+)-Strigolactone GR24 Cannot Be Replaced


Generic substitution of (+)-GR24 with racemic GR24, 5-deoxystrigol, or alternative synthetic strigolactone analogs introduces systematic experimental confounds because these compounds differ fundamentally in their receptor selectivity profiles. Rac-GR24 activates both D14 and KAI2 signaling pathways simultaneously, producing mixed strigolactone-karrikin responses that do not reflect endogenous strigolactone physiology; indeed, the racemic mixture should be used with explicit caution because it triggers responses not specific to naturally occurring strigolactones [1]. Natural strigolactones such as 5-deoxystrigol are inactive at KAI2 in their native 2′R configuration, whereas their nonnatural enantiomers gain KAI2 activity, demonstrating that stereochemistry at the C2′ position dictates receptor engagement [2]. Halogenated derivatives (7FGR24, 7BrGR24) exhibit quantitatively superior germination potency but also display altered binding affinities at the ShHTL7 receptor compared to (+)-GR24, making them inappropriate as drop-in replacements without re-validation [3]. Therefore, (+)-GR24 remains the only compound that combines D14-selective agonism with the extensive cross-study comparability demanded by reproducible plant biology research.

Target
Substitute
Mismatch Concern
(+)-GR24 (2′R)
rac-GR24
Concurrent D14 + KAI2 activation masks strigolactone-specific phenotypes
(+)-GR24 (2′R)
Nonnatural 5DS (2′S)
Aberrant KAI2 activity deviates from natural strigolactone receptor profile
(+)-GR24 (2′R)
Halogenated GR24 analogs
May exhibit altered receptor binding; potency gain does not ensure selectivity retention

(+)-Strigolactone GR24: Differential Evidence


Receptor Selectivity: D14 vs. KAI2

(+)-GR24 (2′R configuration) selectively signals through the AtD14 receptor and is the enantiomer responsible for canonical strigolactone responses, whereas rac-GR24 concurrently activates both AtD14 and KAI2, the latter being a karrikin receptor [1]. The four stereoisomers of GR24 mirror the activity profiles of their corresponding deoxystrigolactone counterparts: the 2′R-configured isomers act through AtD14, while the 2′S-configured isomers act preferentially through KAI2 [2]. In Physcomitrium patens, (+)-GR24 is a functional mimic of moss-derived strigolactones acting through PpKAI2L-G and PpKAI2L-J receptors, whereas (-)-GR24 shows minimal activity in this system [3]. This stereochemical discrimination is absent in rac-GR24, which produces a composite D14 + KAI2 signal that confounds strigolactone-specific conclusions.

Receptor Selectivity
Head-to-head
D14-selective agonism vs. dual D14+KAI2 activation
Enables SL-specific pathway interpretation
rac-GR24 introduces karrikin artifacts; (-)-GR24 is KAI2-preferring
Strigolactone signaling Receptor selectivity D14/KAI2 discrimination

Orobanche Seed Germination Potency

In Orobanche cumana seed germination assays, (+)-GR24 and rac-GR24 exhibited comparable potency with EC50 values of 5.1±1.32×10⁻⁸ M and 5.3±1.44×10⁻⁸ M, respectively, establishing (+)-GR24 as the reference baseline [1]. Two halogenated (+)-GR24 analogs were benchmarked directly against this baseline: 7BrGR24 (EC50 = 2.3±0.28×10⁻⁸ M) and 7FGR24 (EC50 = 0.97±0.29×10⁻⁸ M), representing 3-fold and 5-fold improvements in potency, respectively [1]. At the receptor level, 7FGR24 also demonstrated higher binding affinity for the ShHTL7 SL receptor (IC50 = 0.189±0.012 μM) compared to (+)-GR24 (IC50 = 0.248±0.032 μM), rac-GR24 (IC50 = 0.319±0.032 μM), and 7BrGR24 (IC50 = 0.521±0.087 μM) [1]. Despite this potency gap favoring the halogenated analogs, (+)-GR24 remains the universal reference because its binding profile at OsD14 was shown to be equivalent to both 7BrGR24 and 7FGR24 in molecular docking studies, confirming conserved D14 engagement [1].

O. cumana Germination EC50
Head-to-head
5.1±1.32×10⁻⁸ M
Comparable to rac-GR24; supports D14-selective potency
7FGR24 ~5.3× more potent; same D14 binding site
Suicidal germination Parasitic weed control Orobanche cumana

C2' Stereochemistry in Shoot Branching

Among the four stereoisomers of GR24, (+)-GR24 (2′R configuration) and (-)-2′-epi-GR24 showed stronger shoot branching inhibitory activity in rice, whereas the 2′S-configured isomers exhibited weaker activity [1]. This pattern mirrors that of the natural strigolactone 5-deoxystrigol (5DS), where (+)-5DS and (-)-2′-epi-5DS (both 2′R) were the more active stereoisomers [1]. The 3′,6′-dihydro derivative of GR24 was completely inactive, confirming that the enol ether bridge double bond is essential for biological activity [1]. The congruence between (+)-GR24 and natural 5DS stereoisomer activity profiles validates (+)-GR24 as a physiologically relevant surrogate for endogenous strigolactones in shoot architecture studies.

Shoot Branching Activity
Class-level
2′R isomers (incl. (+)-GR24) rank higher than 2′S
Matches natural 5DS stereoisomer activity profile
Data from rice tillering assay; 3′,6′-dihydro GR24 inactive
Shoot branching inhibition Strigolactone stereochemistry Rice tillering

5-Deoxystrigol Receptor Engagement

Naturally occurring 5-deoxystrigol and 4-deoxyorobanchol were completely inactive in KAI2-dependent seed germination and hypocotyl elongation assays in Arabidopsis, whereas both compounds were active in AtD14-dependent hypocotyl elongation and secondary shoot growth inhibition [1]. (+)-GR24 (2′R) recapitulates this natural strigolactone selectivity profile—it acts through AtD14 but not KAI2—making it a faithful synthetic surrogate [1]. Critically, the nonnatural enantiomer of 5-deoxystrigol gained activity through KAI2, demonstrating that unnatural stereochemistry at C2′ can aberrantly activate the karrikin pathway [1]. This finding underscores that not all strigolactone analogs are interchangeable: those with 2′S configuration (including (-)-GR24 and the nonnatural 5DS enantiomer) introduce KAI2-dependent artifacts.

5DS vs. (+)-GR24 Profile
Cross-study comparable
Both natural 2′R compounds are KAI2-inactive
(+)-GR24 mimics natural SL receptor selectivity
Nonnatural 2′S enantiomer gains aberrant KAI2 activity
5-Deoxystrigol KAI2 inactivity Natural vs. synthetic SL

AMF Symbiosis and Phosphorus Uptake

Seed priming with (+)-GR24 at 5.0 μM combined with arbuscular mycorrhizal fungi (AMF) inoculation significantly enhanced mycorrhizal colonization, plant growth, and phosphorus uptake in aerobic rice under phosphorus-deficient conditions [1]. In the rice variety CR Dhan 205, mycorrhization reached 88.91% with the 5.0 μM (+)-GR24 + AMF treatment [1]. AMF sporulation was also increased, reaching 31.98 spores per 10 g soil in CR Dhan 201 and 30.29 spores per 10 g soil in CR Dhan 207 [1]. While this study compared (+)-GR24-treated groups to untreated controls rather than to alternative SL analogs, the quantitative baseline established here—specific colonization percentages and spore counts at defined (+)-GR24 concentrations—provides procurement-relevant benchmarks against which alternative mycorrhization promoters can be evaluated. The data support (+)-GR24 as a validated, dose-optimized reference for AMF symbiosis research.

AMF Mycorrhization Rate
Supporting evidence
88.91% at 5.0 μM in rice var. CR Dhan 205
Reported baseline for symbiosis enhancement studies
Optimal priming concentration; untreated control lower
Arbuscular mycorrhizal fungi Phosphorus uptake Aerobic rice

(+)-Strigolactone GR24: Application Scenarios


D14-Selective Signaling Without KAI2 Crosstalk

When the experimental objective is to characterize D14-dependent strigolactone responses—such as shoot branching inhibition, hypocotyl elongation, or root architecture modulation—without interference from the KAI2/karrikin pathway, (+)-GR24 is the mandatory tool compound. Rac-GR24 concurrently activates both D14 and KAI2, producing composite phenotypes that cannot be attributed solely to strigolactone signaling [1]. The 2′R configuration of (+)-GR24 matches that of all naturally occurring strigolactones and ensures D14-selective agonism, as demonstrated by its congruence with the activity profile of natural 5-deoxystrigol and by the absence of KAI2-dependent germination or hypocotyl responses .

Suicidal Germination Assays for Parasitic Weeds

For Orobanche and Striga germination bioassays, (+)-GR24 provides a well-characterized EC50 baseline (5.1±1.32×10⁻⁸ M for O. cumana) against which novel germination stimulants can be quantitatively benchmarked [1]. This validated reference point enables rigorous comparison of potency improvements: for instance, 7FGR24 achieves a 5.3-fold lower EC50, but (+)-GR24 and rac-GR24 remain statistically equivalent, confirming that D14 selectivity can be maintained without potency loss [1]. Researchers developing next-generation suicidal germination agents for parasitic weed control should use (+)-GR24 as the standard comparator rather than the receptor-promiscuous rac-GR24.

AMF Symbiosis Enhancement

In agricultural research targeting improved phosphorus acquisition through AMF symbiosis, (+)-GR24 seed priming at 5.0 μM has been empirically validated to maximize mycorrhization rates (up to 88.91% in responsive rice varieties) and AMF sporulation under phosphorus-deficient field conditions [1]. This optimized concentration provides a ready-to-use protocol for researchers evaluating strigolactone-mediated mycorrhization in cereals, and serves as the quantitative baseline for comparing the efficacy of alternative SL analogs or commercial formulations in enhancing plant-AMF symbiosis [1].

Anticancer Screening Reference Standard

GR24 is the most widely used reference compound in studies of strigolactone bioactivity in mammalian systems, including anticancer, anti-inflammatory, and antioxidant assays [1]. Its status as the universal strigolactone standard—owing to its synthetic accessibility and structural representation of the strigol-type lactone scaffold—makes (+)-GR24 the appropriate baseline comparator for any novel strigolactone derivative being evaluated for therapeutic applications [1]. Researchers procuring (+)-GR24 for biomedical screening benefit from the extensive cross-study comparability conferred by its widespread adoption as the field's reference molecule, enabling direct potency comparisons across independent investigations.

Application
Selection Property
Validation Focus
D14-selective pathway studies
Enantiomer-specific receptor agonism
KAI2-independent phenotype confirmation
Parasitic weed germination bioassays
Reported EC50 reference point
Comparator potency benchmarking
AMF symbiosis research
Validated priming concentration
Mycorrhization rate quantification
Anticancer screening comparator
Structural representation of strigol-type scaffold
Cross-study potency comparability
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